molecular formula C10H18N2O B2697871 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one CAS No. 2361634-78-6

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one

Cat. No.: B2697871
CAS No.: 2361634-78-6
M. Wt: 182.267
InChI Key: BXVVEIVGSSLELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one is a versatile chemical compound utilized extensively in scientific research for its diverse applications. This compound is known for its unique structure, which includes a piperidine ring and an azetidinone moiety, making it a valuable building block in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylpiperidine with a suitable azetidinone precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound finds applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The piperidine ring and azetidinone moiety play crucial roles in its activity, allowing it to bind to target proteins and modulate their function. This can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 3,3-dimethylpiperidine and other substituted piperidines share structural similarities.

    Azetidinone Derivatives: Other azetidinone compounds with different substituents also exhibit similar properties.

Uniqueness

What sets 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one apart is its unique combination of a piperidine ring and an azetidinone moiety, which provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1-piperidin-4-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVVEIVGSSLELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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